5-Androsten-3beta-ol-17-one Methanesulfonate
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Overview
Description
5-Androsten-3beta-ol-17-one Methanesulfonate is a chemical compound known for its role as an intermediate in the synthesis of various pharmaceutical agents. It is a derivative of dehydroepiandrosterone (DHEA), a naturally occurring steroid hormone. This compound is primarily used in research and development within the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Androsten-3beta-ol-17-one Methanesulfonate typically involves the methanesulfonation of 5-Androsten-3beta-ol-17-one. The reaction is carried out under controlled conditions to ensure the selective addition of the methanesulfonate group. Common reagents used in this process include methanesulfonyl chloride and a base such as pyridine or triethylamine. The reaction is usually conducted at low temperatures to prevent side reactions and to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
5-Androsten-3beta-ol-17-one Methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The methanesulfonate group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the methanesulfonate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-Androsten-3beta-ol-17-one Methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research focuses on its role in the development of drugs for treating various conditions, including respiratory diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-Androsten-3beta-ol-17-one Methanesulfonate involves its interaction with specific molecular targets within the body. It is believed to exert its effects by modulating the activity of enzymes involved in steroid metabolism. The compound may also interact with receptors and signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 5-Androsten-3beta-ol-17-one Acetate
- 5-Androsten-3beta-ol-17-one Sulfate
- 5beta-Androstan-3beta-ol-17-one
Uniqueness
5-Androsten-3beta-ol-17-one Methanesulfonate is unique due to its specific functional group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4S/c1-19-10-8-14(24-25(3,22)23)12-13(19)4-5-15-16-6-7-18(21)20(16,2)11-9-17(15)19/h4,14-17H,5-12H2,1-3H3/t14-,15-,16-,17-,19-,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUCJDLUEOAQQE-BGZMIMFDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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